Cas no 218770-02-6 (6-Chloro-2-methylpyridin-3-ol)

6-Chloro-2-methylpyridin-3-ol structure
6-Chloro-2-methylpyridin-3-ol structure
Product name:6-Chloro-2-methylpyridin-3-ol
CAS No:218770-02-6
MF:C6H6ClNO
MW:143.570940494537
MDL:MFCD16610482
CID:243525
PubChem ID:45079699

6-Chloro-2-methylpyridin-3-ol Chemical and Physical Properties

Names and Identifiers

    • 6-Chloro-2-methylpyridin-3-ol
    • 3-Pyridinol,6-chloro-2-methyl-
    • 6-chloro-2-methyl-3-Pyridinol
    • 4-Pyrimidinecarboxamide,6-chloro-2-(methylthio)-
    • 6-Chlor-2-methylmercapto-pyrimidin-4-carbonsaeureamid
    • 6-Chlor-2-methyl-pyridin-3-ol
    • 6-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide
    • 6-chloro-2-methyl-pyridin-3-ol
    • 6-chloro-2-methylsulfanyl-pyrimidine-4-carboxylic acid amide
    • AC1L62RX
    • AC1Q3PW9
    • AG-K-73267
    • AR-1H1229
    • CTK5B7062
    • NSC44198
    • WMUKVIWQEQZDPP-UHFFFAOYSA-N
    • 6-Chloro-3-hydroxy-2-methylpyridine
    • SB21564
    • 3-Pyridinol,6-chloro-2-methyl-(9CI)
    • BC240165
    • A935388
    • MFCD16610482
    • 218770-02-6
    • SCHEMBL1128334
    • CS-0044010
    • FT-0719529
    • EN300-223867
    • AKOS017343776
    • DS-17385
    • DB-023626
    • MDL: MFCD16610482
    • Inchi: 1S/C6H6ClNO/c1-4-5(9)2-3-6(7)8-4/h2-3,9H,1H3
    • InChI Key: WMUKVIWQEQZDPP-UHFFFAOYSA-N
    • SMILES: ClC1C([H])=C([H])C(=C(C([H])([H])[H])N=1)O[H]

Computed Properties

  • Exact Mass: 143.01388
  • Monoisotopic Mass: 143.0137915g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 99.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 33.1
  • XLogP3: 1.9

Experimental Properties

  • Density: 1.313
  • Melting Point: 208 ºC
  • PSA: 33.12

6-Chloro-2-methylpyridin-3-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-223867-10.0g
6-chloro-2-methylpyridin-3-ol
218770-02-6 95%
10.0g
$359.0 2024-06-20
TRC
C991318-5g
6-Chloro-2-methylpyridin-3-ol
218770-02-6
5g
$ 65.00 2022-06-06
eNovation Chemicals LLC
Y1108437-1g
6-Chloro-3-hydroxy-2-methylpyridine
218770-02-6 95%
1g
$560 2024-06-05
Chemenu
CM176470-5g
6-chloro-2-methylpyridin-3-ol
218770-02-6 98%
5g
$483 2022-06-11
Chemenu
CM176470-10g
6-chloro-2-methylpyridin-3-ol
218770-02-6 98%
10g
$729 2021-08-05
Chemenu
CM176470-1g
6-chloro-2-methylpyridin-3-ol
218770-02-6 98%
1g
$176 2022-06-11
eNovation Chemicals LLC
D259926-5g
6-Chloro-2-methylpyridin-3-ol
218770-02-6 97%
5g
$1400 2023-09-03
Enamine
EN300-223867-0.5g
6-chloro-2-methylpyridin-3-ol
218770-02-6 95%
0.5g
$44.0 2024-06-20
eNovation Chemicals LLC
Y1102233-1G
6-chloro-2-methylpyridin-3-ol
218770-02-6 97%
1g
$215 2023-05-12
Enamine
EN300-223867-1g
6-chloro-2-methylpyridin-3-ol
218770-02-6 95%
1g
$155.0 2023-09-15

Additional information on 6-Chloro-2-methylpyridin-3-ol

Comprehensive Overview of 6-Chloro-2-methylpyridin-3-ol (CAS No. 218770-02-6): Properties, Applications, and Industry Insights

6-Chloro-2-methylpyridin-3-ol (CAS No. 218770-02-6) is a specialized organic compound belonging to the pyridine derivative family. With its molecular formula C6H6ClNO, this compound has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The presence of both chloro and hydroxyl functional groups on the pyridine ring makes it a versatile intermediate for synthesizing complex molecules. Researchers often explore its reactivity patterns, particularly in cross-coupling reactions and heterocyclic synthesis, which are critical for developing novel bioactive compounds.

In recent years, the demand for 6-Chloro-2-methylpyridin-3-ol has surged, driven by its applications in drug discovery and crop protection. A growing trend in the chemical industry is the focus on sustainable synthesis methods, and this compound is no exception. Laboratories are increasingly adopting green chemistry principles to optimize its production, minimizing waste and energy consumption. This aligns with global initiatives like the UN Sustainable Development Goals (SDGs), particularly Goal 12 (Responsible Consumption and Production).

The compound’s physicochemical properties, such as its melting point (typically ranging between 120-125°C) and solubility profile (moderate in polar solvents like ethanol), make it suitable for diverse experimental conditions. Analytical techniques like HPLC, GC-MS, and NMR spectroscopy are commonly employed for purity verification. For researchers seeking high-purity 6-Chloro-2-methylpyridin-3-ol, chromatographic purification is often recommended to achieve >98% purity, a standard requirement for pharmaceutical-grade intermediates.

One of the most frequently asked questions about CAS No. 218770-02-6 revolves around its stability under varying storage conditions. Studies indicate that the compound remains stable at room temperature when protected from moisture and light, making amber glass bottles with desiccants an ideal storage solution. Another hot topic is its role in catalysis, where it serves as a ligand or precursor in transition-metal-catalyzed reactions, a field gaining traction due to its efficiency in C-H activation processes.

From a commercial perspective, 6-Chloro-2-methylpyridin-3-ol is supplied by several specialty chemical manufacturers, with pricing influenced by factors like batch size and purity grade. The compound’s supply chain has adapted to post-pandemic challenges, with suppliers emphasizing just-in-time delivery and digital procurement platforms. This shift reflects broader industry trends toward Industry 4.0 integration in chemical distribution.

In conclusion, 6-Chloro-2-methylpyridin-3-ol (CAS No. 218770-02-6) exemplifies the intersection of innovation and practicality in modern chemistry. Its applications span from medicinal chemistry to material science, with ongoing research exploring its potential in bioconjugation and smart materials. As the scientific community continues to prioritize eco-friendly synthesis and precision chemistry, this compound is poised to remain a key player in advancing chemical sciences.

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